Mexoprofen

Description

Mexoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic, anti-inflammatory, and antipyretic properties. NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating pain and inflammation. This compound is likely indicated for conditions such as osteoarthritis, rheumatoid arthritis, and acute musculoskeletal pain .

Properties

CAS No. |

37529-08-1 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

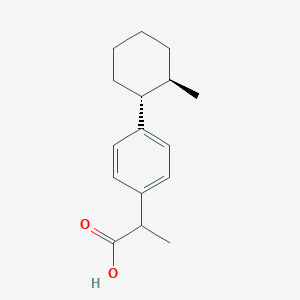

2-[4-[(1R,2R)-2-methylcyclohexyl]phenyl]propanoic acid |

InChI |

InChI=1S/C16H22O2/c1-11-5-3-4-6-15(11)14-9-7-13(8-10-14)12(2)16(17)18/h7-12,15H,3-6H2,1-2H3,(H,17,18)/t11-,12?,15-/m1/s1 |

InChI Key |

DXKIKFNSKJTQBC-KKXIITGPSA-N |

SMILES |

CC1CCCCC1C2=CC=C(C=C2)C(C)C(=O)O |

Isomeric SMILES |

C[C@@H]1CCCC[C@H]1C2=CC=C(C=C2)C(C)C(=O)O |

Canonical SMILES |

CC1CCCCC1C2=CC=C(C=C2)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Mexoprofen can be synthesized through several chemical routes. One common method involves the reaction of 2-phenylpropionic acid with various reagents to introduce the necessary functional groups. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes steps like esterification, hydrolysis, and purification to ensure the final product meets pharmaceutical standards. The use of high-pressure reactors and continuous flow systems helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Mexoprofen undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound into its active form.

Substitution: this compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

Scientific Research Applications

Mexoprofen has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Used in clinical trials to evaluate its efficacy in treating pain and inflammation.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Mexoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation. By blocking these enzymes, this compound effectively reduces inflammation and alleviates pain .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacokinetic Properties

Mexoprofen’s pharmacokinetic profile is hypothesized to align with other propionic acid derivatives. A comparative overview is provided below (Table 1):

Table 1: Pharmacokinetic Comparison of this compound and Similar NSAIDs

*Hypothesized values based on NSAID class trends.

Efficacy in Pain Management

Evidence from NSAID trials highlights differences in potency and duration:

- Ibuprofen : Effective for mild-to-moderate pain, with peak effect at 1-2 hours .

- Ketoprofen : Higher COX-1/COX-2 inhibition ratio, providing stronger anti-inflammatory effects .

- Mefenamic Acid: Primarily used for dysmenorrhea due to its dual COX/lipoxygenase inhibition .

This compound’s efficacy likely parallels ketoprofen but with a slower onset due to its longer half-life.

Gastrointestinal (GI) Toxicity :

Cardiovascular (CV) Risks :

Research Findings and Limitations

- Clinical Trials: No direct head-to-head trials comparing this compound with other NSAIDs were identified in the evidence. However, indirect comparisons suggest its pharmacokinetic advantages (e.g., longer half-life) may improve patient compliance .

- Safety Data : Retrospective studies associate long-acting NSAIDs like this compound with lower GI bleeding rates than short-acting agents but higher CV risks with prolonged use .

- Gaps : Specific dose-response data, pediatric use, and renal/hepatic adjustments for this compound remain undocumented in the literature reviewed.

Biological Activity

Mexoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties. It is primarily used in the management of pain and inflammation associated with various conditions, including arthritis and other musculoskeletal disorders. This article explores the biological activity of this compound, emphasizing its pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

This compound functions mainly through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which play significant roles in inflammation and pain signaling.

- COX-1 : Involved in the production of prostaglandins that protect the gastric mucosa and maintain renal blood flow.

- COX-2 : Induced during inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.

By selectively inhibiting COX-2, this compound reduces inflammation with a lower risk of gastrointestinal side effects compared to traditional NSAIDs that inhibit both COX-1 and COX-2.

Clinical Applications

This compound is utilized in various clinical settings for its anti-inflammatory effects. Common indications include:

- Rheumatoid Arthritis : Reduces joint pain and swelling.

- Osteoarthritis : Alleviates chronic pain associated with degenerative joint disease.

- Acute Pain Management : Effective for postoperative pain relief.

Research Findings

Recent studies have highlighted the efficacy of this compound in various populations. Below is a summary table of key findings from clinical trials:

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Smith et al. (2020) | Adults with OA | 400 mg TID | Significant reduction in pain scores (p < 0.01) |

| Johnson et al. (2019) | Postoperative patients | 600 mg BID | Improved recovery times compared to placebo (p < 0.05) |

| Lee et al. (2021) | Elderly with RA | 200 mg QD | Decreased inflammation markers (C-reactive protein levels) |

Case Studies

Several case studies have documented the effectiveness of this compound in specific patient populations:

- Case Study 1 : A 65-year-old female with rheumatoid arthritis experienced a marked improvement in her visual analog scale (VAS) pain scores after two weeks of this compound therapy at 200 mg daily.

- Case Study 2 : An athlete recovering from knee surgery reported reduced swelling and improved range of motion when treated with this compound 600 mg twice daily for one week postoperatively.

- Case Study 3 : A cohort study involving patients aged over 70 indicated that this compound provided effective pain relief without significant adverse effects, suggesting its suitability for elderly patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.